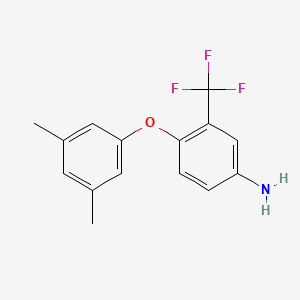
4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
The compound “4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline” is likely an aromatic compound due to the presence of the aniline (phenylamine) and phenoxy groups. The trifluoromethyl group is a common substituent in organic chemistry known for its ability to influence the chemical behavior of molecules due to its electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aniline group, a phenoxy group, and a trifluoromethyl group attached to the benzene ring. The positions of these groups on the ring would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
As an aromatic compound, “this compound” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the electron-donating aniline and phenoxy groups might activate the benzene ring towards electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aniline group might make it a weak base, while the trifluoromethyl group might increase its polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Research on structurally similar compounds, such as those incorporating trifluoromethyl aniline groups, highlights their utility in the synthesis of novel materials. For instance, compounds with trifluoromethyl groups have been found to exhibit desirable pharmacological and biological properties, making them valuable in the development of new pharmaceuticals and agrochemicals. The methodology for synthesizing ortho-trifluoromethoxylated aniline derivatives, for example, demonstrates the potential of such compounds as synthetic building blocks for a broad spectrum of applications, including functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Electroluminescence and Organic Electronics
Another exciting avenue for compounds with trifluoromethyl aniline groups is in the field of organic electronics, specifically in the creation of electroluminescent materials. A study on a novel class of color-tunable emitting amorphous molecular materials, which include similar structural motifs, revealed that these materials could serve as excellent emitting components for organic electroluminescent (EL) devices. These findings suggest that our compound of interest could potentially be explored for use in organic EL devices, contributing to advancements in the development of multicolor light-emitting materials, including white light (Hidekaru Doi, Motoi Kinoshita, and Kenji Okumoto, Y. Shirota, 2003).
Polymer Science
In polymer science, derivatives similar to 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline have been used to synthesize novel polymers with potential applications ranging from solar cells to novel pesticides. The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions, for example, showcases the adaptability of these compounds in creating high-conducting and porous polymers for efficient use as counter electrodes in dye-sensitized solar cells. Such research indicates the potential for compounds with trifluoromethyl aniline groups to contribute to the development of new, more efficient energy conversion materials (Leyla Shahhosseini, M. Nateghi, M. Kazemipour, M. B. Zarandi, 2016).
Catalysis and Chemical Transformations
Compounds featuring the trifluoromethyl aniline group have also been employed as catalysis agents or intermediates in chemical transformations. For instance, the use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in palladium-catalyzed reactions underscores the versatility of trifluoromethyl aniline derivatives in facilitating complex chemical syntheses, including the formation of fluorenones. This capability opens up avenues for utilizing this compound in similar catalytic or synthetic roles, potentially leading to the discovery of new reactions or the improvement of existing ones (Yi‐Feng Wang, Wengang Xu, Bingfeng Sun, Qinqin Yu, Tuanjie Li, Fang-Lin Zhang, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-14-4-3-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFKPZMDOKTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172607.png)
![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)
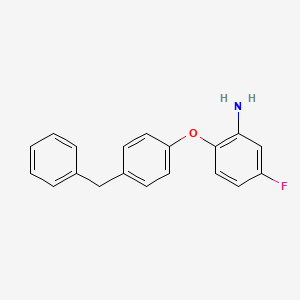
![N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172629.png)
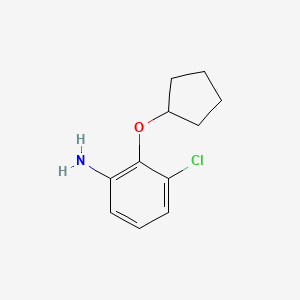
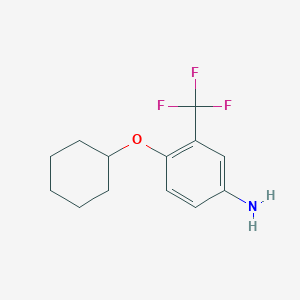
![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)

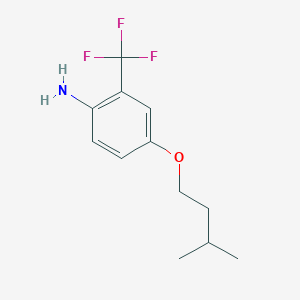
![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)